molecular formula C21H17N3O3S B2687041 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide CAS No. 893942-07-9

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide

Cat. No. B2687041
M. Wt: 391.45
InChI Key: UHWPRDXXRLKGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Cancer Treatment

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

The compound, along with its derivatives, has been studied for its potential therapeutic activity against EGFR and VEGFR-2 in the treatment of triple-negative cancer .

Methods of Application or Experimental Procedures

The study used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models , to identify promising EGFR/VEGFR-2 inhibitors .

Results or Outcomes

The molecules showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . The highest binding affinities were demonstrated by the MOLb-VEGFR-2 complex (−9.925 kcal/mol) and the MOLg-EGFR complex (−5.032 kcal/mol) .

Application in Antiviral Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Virology .

Summary of the Application

Indole derivatives, which share a similar structure with your compound, have been found to possess various biological activities, including antiviral activity .

Methods of Application or Experimental Procedures

Researchers have synthesized a variety of indole derivatives and tested them for antiviral activity. The methods used for these tests typically involve in vitro assays against a broad range of RNA and DNA viruses .

Results or Outcomes

Several indole derivatives have shown promising results as antiviral agents. For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application in Anti-Inflammatory Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Immunology .

Summary of the Application

Thiazole derivatives, which share a similar structure with your compound, have been studied for their potential as anti-inflammatory agents .

Methods of Application or Experimental Procedures

These studies typically involve the synthesis of various thiazole derivatives and testing their anti-inflammatory activity using in vitro and in vivo models .

Results or Outcomes

Several thiazole derivatives have shown promising results as anti-inflammatory agents. However, the specific results can vary depending on the exact structure of the derivative and the model used for testing .

Application in Antimicrobial Research

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Microbiology .

Summary of the Application

Benzofuran derivatives, which share a similar structure with your compound, have been found to possess various biological activities, including antimicrobial activity .

Methods of Application or Experimental Procedures

Researchers have synthesized a variety of benzofuran derivatives and tested them for antimicrobial activity. The methods used for these tests typically involve in vitro assays against a broad range of bacteria and fungi .

Results or Outcomes

Several benzofuran derivatives have shown promising results as antimicrobial agents. However, the specific results can vary depending on the exact structure of the derivative and the microorganism used for testing .

Application in Alzheimer’s Disease Treatment

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Neurology .

Summary of the Application

N-benzylpiperidine benzisoxazole derivatives, which share a similar structure with your compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Methods of Application or Experimental Procedures

These studies typically involve the synthesis of various N-benzylpiperidine benzisoxazole derivatives and testing their inhibitory activity against AChE .

Results or Outcomes

Several N-benzylpiperidine benzisoxazole derivatives have shown promising results as AChE inhibitors. However, the specific results can vary depending on the exact structure of the derivative .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-26-15-8-6-14(7-9-15)24-20(16-11-28-12-17(16)23-24)22-21(25)19-10-13-4-2-3-5-18(13)27-19/h2-10H,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPRDXXRLKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide

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